molecular formula C17H16BrN5O2 B2454634 2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034322-78-4

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

カタログ番号 B2454634
CAS番号: 2034322-78-4
分子量: 402.252
InChIキー: GWJYIPIIQHKAEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research.

科学的研究の応用

Synthesis and Biological Activity

  • Synthesis of Antiviral Agents : A study described a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, highlighting their remarkable antiavian influenza virus activity. The synthesized compounds were tested for their anti-influenza A virus (subtype H5N1) activity, with several compounds showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

  • Antimicrobial and Antitubercular Agents : Another research focus involved the synthesis of coumarin-benzotriazole hybrids, evaluating their anti-mycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. Among the synthesized derivatives, one compound displayed good antimycobacterial activity, suggesting the potential for developing novel antimycobacterial agents (Ambekar et al., 2017).

  • Insulin Sensitization : A novel compound designed by integrating the pharmacophore of tetramethylpyrazine with TZDs demonstrated approximately equal PPAR-γ agonist activity to Pioglitazone, showing potential as an insulin sensitizer for diabetes treatment. This research indicates a possible application in improving insulin sensitivity (Song Yun-lon, 2014).

  • Glucokinase Activation for Diabetes Treatment : Novel heteroaryl-containing benzamide derivatives were synthesized and evaluated for their potential as glucokinase activators. One compound demonstrated potent glucokinase activation, showing promise for the treatment of type 2 diabetes mellitus (Park et al., 2014).

特性

IUPAC Name

2-bromo-5-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-23-11(7-15(22-23)16-10-19-5-6-20-16)9-21-17(24)13-8-12(25-2)3-4-14(13)18/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJYIPIIQHKAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。